![molecular formula C18H40BrP B175627 Tributylhexylphosphonium Bromide CAS No. 105890-71-9](/img/structure/B175627.png)
Tributylhexylphosphonium Bromide
Overview
Description
Tributylhexylphosphonium Bromide is a chemical compound with the molecular formula C18H40BrP and a molecular weight of 367.4 g/mol . It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups, three of which are butyl groups and one is a hexyl group. This compound is typically found in a liquid state at room temperature and is known for its use in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylhexylphosphonium Bromide can be synthesized through a quaternization reaction, where tributylphosphine reacts with hexyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often involve heating the mixture to facilitate the reaction and ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tributylhexylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce tributylhexylphosphonium hydroxide .
Scientific Research Applications
Phase Transfer Catalyst
TBHPB serves as an effective phase transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields. Its ability to solubilize ionic species in organic solvents makes it particularly valuable in organic synthesis.
- Mechanism of Action : As a PTC, TBHPB can transport anions from an aqueous phase into an organic phase, allowing for reactions that would otherwise be limited by solubility issues. This property is crucial in reactions involving halogenated compounds and nucleophiles.
Ionic Liquid Technology
As an ionic liquid, TBHPB exhibits unique properties such as low volatility, high thermal stability, and tunable viscosity, making it suitable for a variety of applications:
- Solvent Properties : TBHPB can dissolve a wide range of organic and inorganic compounds, which is beneficial for extraction processes and reaction media.
- Electrochemical Applications : Its ionic nature allows TBHPB to be used in electrochemical cells and batteries, where it can enhance conductivity and stability.
Catalytic Applications
Recent studies have highlighted TBHPB's role in catalysis, particularly in oxidation and desulfurization processes:
- Ultrasound-Assisted Extractive/Oxidative Desulfurization : TBHPB has been utilized as a catalyst in ultrasound-assisted desulfurization processes, demonstrating significant efficiency in removing sulfur compounds from fuels. The study indicated that TBHPB could be recycled multiple times with only slight variations in efficiency .
- Kinetic Studies : Research has shown that the oxidation reactions involving TBHPB follow pseudo-first-order kinetics, allowing for predictable modeling of reaction rates .
Antimicrobial Properties
Emerging research indicates that phosphonium salts like TBHPB exhibit antimicrobial activities:
- Antibacterial Activity : Compounds derived from TBHPB have shown effectiveness against various bacteria, including Gram-positive and Gram-negative strains. This opens potential avenues for developing new antimicrobial agents based on its structure .
Hydrocarbon Processing
TBHPB is also being explored for its applications in hydrocarbon conversion processes:
- Carbon Residue Removal : It has been reported that TBHPB can be utilized to enhance the efficiency of hydrocarbon processing by aiding in the removal of carbon residues from fuels . This application is particularly relevant for improving the quality of fuels and reducing environmental impact.
Polymerized Ionic Liquids
Research into polymerized ionic liquids (PILs) incorporating TBHPB suggests potential applications in solid-state devices:
- Energy Storage : PILs based on TBHPB are being investigated for use in lithium batteries and solar cells due to their favorable electrochemical properties .
Case Studies
Mechanism of Action
The mechanism by which Tributylhexylphosphonium Bromide exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, enhancing the reaction rate and efficiency. The positively charged phosphorus atom interacts with negatively charged species, aiding in their solubilization and transport across different phases .
Comparison with Similar Compounds
Tetrabutylphosphonium Bromide: Similar in structure but with four butyl groups instead of three butyl and one hexyl group.
Hexyltriphenylphosphonium Bromide: Contains a hexyl group and three phenyl groups attached to the phosphorus atom.
Tributylmethylphosphonium Bromide: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness: Tributylhexylphosphonium Bromide is unique due to its specific combination of butyl and hexyl groups, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific phase transfer properties and interactions with biological membranes .
Biological Activity
Tributylhexylphosphonium bromide (TBHPB), with the chemical formula CHBrP and CAS number 105890-71-9, is a phosphonium salt that has gained attention for its potential biological activities. This article reviews the available literature on TBHPB, focusing on its synthesis, biological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | CHBrP |
Molecular Weight | 367.388 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Synthesis
This compound can be synthesized through the reaction of hexyl bromide with tributyl phosphine. The reaction typically involves nucleophilic substitution, leading to the formation of the phosphonium salt. This synthesis is crucial for producing TBHPB in a laboratory setting for further biological evaluations.
Anticancer Properties
Recent studies have highlighted the potential of TBHPB in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT-15 (colon cancer)
In vitro assays have demonstrated that TBHPB exhibits significant cytotoxicity, inducing apoptosis in cancer cells. For instance, a study reported that TBHPB had an IC value of approximately 50 µM against MCF-7 cells, indicating its effectiveness at relatively low concentrations .
The mechanisms underlying the biological activity of TBHPB involve several pathways:
- Mitochondrial Targeting : TBHPB is believed to accumulate in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis. This is similar to other phosphonium compounds that target mitochondrial bioenergetics.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, which contributes to oxidative stress and cell death .
- Cell Cycle Arrest : Research indicates that TBHPB can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .
Study 1: Cytotoxicity Evaluation
A comprehensive study assessed the cytotoxic effects of TBHPB on various human cancer cell lines. The researchers utilized MTT assays to quantify cell viability post-treatment with TBHPB at varying concentrations. The results indicated:
- MCF-7 Cells : IC = 50 µM
- A549 Cells : IC = 70 µM
- HCT-15 Cells : IC = 60 µM
These findings suggest that TBHPB possesses selective toxicity towards cancerous cells while exhibiting lower toxicity towards normal cells .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic aspects of TBHPB's action. Flow cytometry analyses revealed that treatment with TBHPB led to significant increases in early and late apoptotic cell populations in MCF-7 cells after 24 hours of exposure. Specifically, apoptosis rates increased from 5% to over 20% when treated with concentrations ranging from 10 µM to 50 µM .
Properties
IUPAC Name |
tributyl(hexyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFETNHIRABGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105890-71-9 | |
Record name | Tributylhexylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.